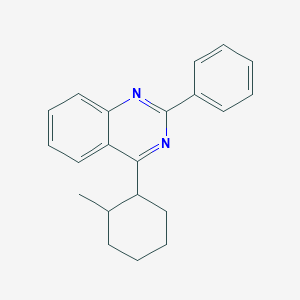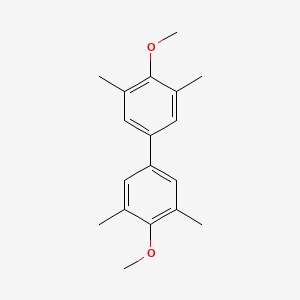
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by subsequent functional group modifications . This method provides a straightforward route to the core structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in vinylnaphthalene derivatives, while reduction with hydrogen gas yields fully saturated compounds.
Aplicaciones Científicas De Investigación
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. These interactions often involve binding to active sites or allosteric sites on the target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
1,4,5,8-Tetrahydro-4a,8a-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the hydroxyl group present in 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one.
Eremophilone: Another structurally related compound, known for its distinct biological activities.
Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds
Propiedades
Número CAS |
7195-63-3 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
12-hydroxytricyclo[4.4.2.01,6]dodeca-3,8-dien-11-one |
InChI |
InChI=1S/C12H14O2/c13-9-10(14)12-6-2-1-5-11(9,12)7-3-4-8-12/h1-4,9,13H,5-8H2 |
Clave InChI |
KQKHIJHQFCGTIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC23C1(CC=CC2)C(C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)


![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)






